3-Methoxy-N-methyldesloratadine-d4
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Overview
Description
3-Methoxy-N-methyldesloratadine-d4 is a deuterated analog of 3-Methoxy-N-methyldesloratadine, which is an impurity of Desloratadine. This compound is primarily used in scientific research, particularly in the field of proteomics. Its molecular formula is C21H19D4ClN2O, and it has a molecular weight of 358.90 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and often customized based on the requirements of the research .
Industrial Production Methods
Industrial production of 3-Methoxy-N-methyldesloratadine-d4 is typically carried out through custom synthesis. Companies like SynZeal and Santa Cruz Biotechnology offer this compound with detailed characterization data compliant with regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyldesloratadine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chloroform, dichloromethane, ethyl acetate, and methanol. The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of the compound.
Scientific Research Applications
3-Methoxy-N-methyldesloratadine-d4 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in the development of new drugs and in the study of drug metabolism.
Industry: It is used in quality control applications for the production of Desloratadine
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-methyldesloratadine: The non-deuterated analog of 3-Methoxy-N-methyldesloratadine-d4.
Desloratadine: The parent compound from which this compound is derived.
Uniqueness
Properties
IUPAC Name |
13-chloro-6-methoxy-2-(2,2,6,6-tetradeuterio-1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c1-24-9-7-14(8-10-24)20-19-6-5-17(22)11-15(19)3-4-16-12-18(25-2)13-23-21(16)20/h5-6,11-13H,3-4,7-10H2,1-2H3/i9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYKRGLBQBBZDH-YQUBHJMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC(N1C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676017 |
Source
|
Record name | 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189445-21-3 |
Source
|
Record name | 8-Chloro-3-methoxy-11-[1-methyl(2,2,6,6-~2~H_4_)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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